3-(4,4-Difluorocyclohexyl)propan-1-amine
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Overview
Description
3-(4,4-Difluorocyclohexyl)propan-1-amine is a fluorinated organic compound with the molecular formula C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propan-1-amine group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and advanced materials .
Preparation Methods
The synthesis of 3-(4,4-Difluorocyclohexyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reduction: The ketone group in 4,4-difluorocyclohexanone is reduced to form 4,4-difluorocyclohexanol.
Chemical Reactions Analysis
3-(4,4-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)propan-1-amine is not well-understood due to its primary use in research. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
3-(4,4-Difluorocyclohexyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group and the presence of a hydrochloride salt.
2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: This compound contains an additional hydroxyl group and is used in different research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms on the cyclohexyl ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H17F2N |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)propan-1-amine |
InChI |
InChI=1S/C9H17F2N/c10-9(11)5-3-8(4-6-9)2-1-7-12/h8H,1-7,12H2 |
InChI Key |
RSALHQVUHJSMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCCN)(F)F |
Origin of Product |
United States |
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